2-(Pyrrolidin-2-ylmethyl)thiazole
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Overview
Description
2-(Pyrrolidin-2-ylmethyl)thiazole is a heterocyclic compound that features both a pyrrolidine ring and a thiazole ring. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities and their ability to serve as scaffolds for drug development .
Preparation Methods
Chemical Reactions Analysis
2-(Pyrrolidin-2-ylmethyl)thiazole can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, particularly at the carbon atoms adjacent to the nitrogen and sulfur in the thiazole ring
Scientific Research Applications
2-(Pyrrolidin-2-ylmethyl)thiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of dyes, biocides, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-2-ylmethyl)thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring’s aromaticity allows it to participate in π-π stacking interactions, while the pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of biological pathways and enzymes .
Comparison with Similar Compounds
Similar compounds include:
Pyrrolizines: These compounds also contain a pyrrolidine ring but differ in their additional ring structures.
Pyrrolidine-2-one: This compound features a carbonyl group, which alters its reactivity and biological activity.
Thiazole derivatives: These compounds share the thiazole ring but may have different substituents that affect their properties
2-(Pyrrolidin-2-ylmethyl)thiazole is unique due to its combination of the pyrrolidine and thiazole rings, which confer a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C8H12N2S |
---|---|
Molecular Weight |
168.26 g/mol |
IUPAC Name |
2-(pyrrolidin-2-ylmethyl)-1,3-thiazole |
InChI |
InChI=1S/C8H12N2S/c1-2-7(9-3-1)6-8-10-4-5-11-8/h4-5,7,9H,1-3,6H2 |
InChI Key |
WPVHZZQOCLEWDE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)CC2=NC=CS2 |
Origin of Product |
United States |
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